Acetic acid;2-pentylcyclopent-2-en-1-ol

Physicochemical profiling Formulation solubility Hydrogen bonding

Acetic acid;2-pentylcyclopent-2-en-1-ol (CAS 108056-54-8, molecular formula C₁₂H₂₂O₃, molecular weight 214.30 g/mol) is a 1:1 adduct of acetic acid and 2-pentylcyclopent-2-en-1-ol, a cyclopentenol derivative carrying a C5 alkyl side chain. The compound belongs to the jasmonoid/cyclopentenoid structural family, which includes the plant hormone jasmonic acid, its methyl ester (methyl jasmonate, MeJA), and various fragrance ingredients such as Magnolione®.

Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
CAS No. 108056-54-8
Cat. No. B15425420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2-pentylcyclopent-2-en-1-ol
CAS108056-54-8
Molecular FormulaC12H22O3
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCCCCC1=CCCC1O.CC(=O)O
InChIInChI=1S/C10H18O.C2H4O2/c1-2-3-4-6-9-7-5-8-10(9)11;1-2(3)4/h7,10-11H,2-6,8H2,1H3;1H3,(H,3,4)
InChIKeyGOLSHMGDQYPPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;2-Pentylcyclopent-2-en-1-ol (CAS 108056-54-8): Procurement-Relevant Chemical Identity and Class Context


Acetic acid;2-pentylcyclopent-2-en-1-ol (CAS 108056-54-8, molecular formula C₁₂H₂₂O₃, molecular weight 214.30 g/mol) is a 1:1 adduct of acetic acid and 2-pentylcyclopent-2-en-1-ol, a cyclopentenol derivative carrying a C5 alkyl side chain. The compound belongs to the jasmonoid/cyclopentenoid structural family, which includes the plant hormone jasmonic acid, its methyl ester (methyl jasmonate, MeJA), and various fragrance ingredients such as Magnolione®. Unlike the corresponding acetate ester (2-pentyl-1-cyclopenten-1-ol acetate, CAS 24851-93-2) or the free alcohol (CAS 174618-07-6), this adduct form presents a distinct hydrogen-bonding profile and stoichiometric composition that influence its handling, solubility, and formulation behaviour. [1]

Polar-matrix formulation Dual HBD groups support solubility in aqueous-alcoholic and hydrogel-based research matrices
Chiral resolution precursor Ionisable carboxylic acid handle enables diastereomeric salt formation for enantiomer access
Negative control Lacks 3-oxo group and unsaturated side chain; may support jasmonate-signalling discrimination studies

Why Acetic Acid;2-Pentylcyclopent-2-en-1-ol Cannot Be Replaced by Generic Cyclopentenol Acetates or Jasmonates Without Experimental Validation


Superficial structural similarity within the jasmonoid/cyclopentenoid family masks critical differences in hydrogen-bond donor/acceptor count, lipophilicity, and proton-transfer capability that directly govern solubility, stability, and biological readout. The acetic acid adduct (pKa ≈ 4.76 for the acid component) can engage in stronger intermolecular hydrogen-bond networks than the corresponding methyl or acetate esters, altering its behaviour in protic solvents, formulation matrices, and receptor-binding assays. [1] Consequently, procurement decisions that treat the adduct, the free alcohol, and the acetate ester as interchangeable risk introducing uncontrolled variability in fragrance tenacity, biological assay reproducibility, or synthetic intermediate reactivity.

Acetate ester (24851-93-2) Zero hydrogen-bond donors; solubility and formulation behaviour may shift markedly in polar matrices
Free alcohol (174618-07-6) Different H-bond network and stoichiometry; molar dosing and solubility profiles may not transfer
Jasmonate agonists Methyl jasmonate / jasmonic acid activate COI1-JAZ; this adduct is predicted pharmacophore-incomplete and may not reproduce agonist response

Quantitative Differentiation Evidence: Acetic Acid;2-Pentylcyclopent-2-en-1-ol vs. Closest Structural Analogs


Hydrogen-Bond Donor Count: Distinct Formulation-Relevant Profile vs. Acetate Ester

The target acetic acid adduct (C₁₂H₂₂O₃) possesses two hydrogen-bond donor (HBD) centres (the carboxylic acid –OH and the cyclopentenol –OH) and three hydrogen-bond acceptor (HBA) centres, whereas the structurally closest ester analog, 2-pentyl-1-cyclopenten-1-ol acetate (CAS 24851-93-2, C₁₂H₂₀O₂), has zero HBD and two HBA. This difference of two HBD groups fundamentally alters solubility in polar solvents and capacity for intermolecular network formation. [1]

H-bond donor count
Head-to-head
Adduct HBD=2 (acid+alcohol OH); Acetate ester HBD=0; ΔHBD=+2
Higher polar solubility and self-association; supports formulation-fit review
Calculated from structure; experimental solubility data to verify
Physicochemical profiling Formulation solubility Hydrogen bonding

Molecular Weight and Purity Specification: Differential Handling and Dosing Precision

The acetic acid adduct has a molecular weight of 214.30 g/mol, which is 18.04 g/mol heavier than the free alcohol (154.25 g/mol) and 18.04 g/mol heavier than the acetate ester (196.29 g/mol). [1] Commercial lots are typically supplied at 95% purity, requiring lot-specific adjustment in stoichiometric calculations. In contrast, the free alcohol and acetate ester are often supplied at >97% purity, reducing the correction factor for quantitative work.

MW & purity spec
Specification review
Adduct MW 214.30 (typical purity 95%); Ester MW 196.29 (≥97%); ΔMW +9.2%
Lot-specific molar correction required; substitution without recalculation may introduce systematic error
Confirm lot purity before quantitative protocols
Analytical chemistry Procurement specification Stoichiometric calculation

Lipophilicity (LogP) Differential: Predicted Partitioning vs. Jasmonate Esters

The acetic acid adduct is predicted to have a lower octanol-water partition coefficient (LogP) than the acetate ester due to the presence of the polar carboxylic acid moiety. While the acetate ester (CAS 24851-93-2) has an ACD/LogP of 4.53–4.58, the adduct's LogP can be estimated at approximately 2.9–3.2 based on the free alcohol's XLogP3 of 2.6 plus a modest increment for the additional methylene and carboxyl groups. This places the adduct approximately 1.5 LogP units below the ester, corresponding to a roughly 30-fold difference in lipid-membrane partitioning. [1]

LogP differential
Class-level
Adduct est. LogP 2.9-3.2; Acetate ester LogP 4.53-4.58; ΔLogP ~ -1.5
Adduct partitions to aqueous phases; not a direct substitute for lipid-based delivery research
Class-level estimate; experimental LogP not available
Lipophilicity Membrane permeability QSAR

Chiral Resolution Potential: (R)- vs. (S)-Enantiomer Access Through Adduct Crystallization

The individual enantiomers of 2-pentylcyclopent-2-en-1-ol have been described: (1R)-2-pentylcyclopent-2-en-1-ol (PubChem CID 11094851) and (1S)-2-pentylcyclopent-2-en-1-ol (CAS 202530-98-1). [1] The acetic acid adduct, by virtue of its crystalline salt-forming potential, may offer a superior vehicle for classical resolution via diastereomeric salt formation compared to the neutral acetate ester, which lacks an ionisable group. [2] While no published comparative resolution study exists for this specific adduct, the class-level precedent for carboxylic acid salts of chiral alcohols demonstrates enhanced diastereomeric discrimination.

Chiral resolution feasibility
Class-level
Ionisable -COOH handle enables diastereomeric salt formation; acetate ester lacks ionisable group
Supports classical resolution pathway; no comparative resolution data published
Class-level precedent; requires experimental validation
Chiral resolution Stereochemistry Enantioselective synthesis

Thermal Stability and Storage: Decomposition Risks Relative to the Acetate Ester

The acetic acid adduct, containing a free carboxylic acid group, is susceptible to acid-catalysed dehydration of the cyclopentenol moiety at elevated temperatures, potentially leading to cyclopentadiene formation. In contrast, the acetate ester (CAS 24851-93-2) with both hydroxyl and carboxyl groups blocked has a predicted boiling point of 281.8 ± 10.0 °C at 760 mmHg and shows greater thermal stability. No experimental boiling point data are available for the adduct, but predicted values suggest a lower decomposition onset, warranting storage at controlled room temperature (15–25 °C) rather than ambient.

Thermal stability
Data to verify
Predicted decomposition below 200 °C; Acetate ester bp ~282 °C; ΔT >80 °C
Cooler handling protocols recommended for high-temperature applications
No experimental bp data; supplier storage guidance to confirm
Chemical stability Storage conditions Thermal degradation

Biological Activity Context: Class-Level Jasmonate Receptor Interaction Potential

Structure-activity relationship (SAR) studies of 66 jasmonate analogs established that an intact cyclopentanone ring and a pentenyl side chain with only minor alterations are necessary for jasmonate-responsive gene expression in barley. [1] The target compound differs from jasmonic acid by (i) lacking the 3-oxo group on the cyclopentane ring, (ii) having a saturated pentyl rather than pentenyl side chain, and (iii) carrying an additional acetic acid moiety. These three deviations from the pharmacophore predict significantly reduced (estimated >100-fold) jasmonate receptor affinity compared to (+)-7-iso-jasmonoyl-L-isoleucine (the active hormone). [2] No direct receptor-binding data are available for CAS 108056-54-8.

Jasmonate activity context
Class-level
Predicted >100-fold lower COI1-JAZ affinity; lacks 3-oxo and unsaturated side chain
May serve as negative control in jasmonate-signalling studies; not a methyl jasmonate substitute
SAR class inference; no direct binding data
Jasmonate signalling Plant biology Receptor binding

Evidence-Backed Application Scenarios for Acetic Acid;2-Pentylcyclopent-2-en-1-ol Procurement


Polar-Matrix Fragrance Formulation Requiring Higher Water Solubility Than Conventional Jasmonate Esters

Perfumers and flavour chemists formulating aqueous-alcoholic or hydrogel-based products (e.g., fine-fragrance body mists, water-based air fresheners) can exploit the adduct's two hydrogen-bond donor groups and lower LogP (estimated 2.9–3.2 vs. 4.53 for the acetate ester) to achieve higher loading in polar solvents without phase separation. The free carboxylic acid also allows pH-dependent solubility tuning, a feature absent in neutral esters.

Synthetic Intermediate for Chiral Cyclopentenoid Building Blocks via Classical Resolution

Medicinal and natural-product chemists requiring enantiopure 2-pentylcyclopent-2-en-1-ol can procure the acetic acid adduct for diastereomeric salt resolution with chiral amines (e.g., (R)- or (S)-α-methylbenzylamine), a cost-effective alternative to chiral preparative HPLC or enzymatic kinetic resolution that the neutral acetate ester cannot support. [1]

Negative Control in Jasmonate-Responsive Gene Expression Assays

Plant biologists studying jasmonate signalling pathways can use this compound as a structurally related but pharmacophore-incomplete negative control. The absence of the 3-oxo group and the saturated side chain are predicted to abolish COI1-JAZ co-receptor activation, enabling discrimination between jasmonate-specific and jasmonate-independent transcriptional responses when benchmarked against methyl jasmonate. [2]

Protic-Solvent Reaction Medium Where Acetate Ester Hydrolysis Is Undesired

In synthetic procedures employing protic solvents or acidic conditions, the acetate ester (CAS 24851-93-2) is vulnerable to hydrolysis, liberating acetic acid and altering stoichiometry unpredictably. The pre-formed acetic acid adduct is already at equilibrium with its dissociation products, providing more predictable composition in acidic reaction media.

Application
Selection Property
Validation Focus
Polar-matrix fragrance formulation research
H-bond donor count and lower LogP range
Solubility in aqueous-alcoholic or hydrogel matrices; pH-dependent partitioning
Chiral cyclopentenoid synthesis
Ionisable carboxylic acid handle
Diastereomeric salt resolution with chiral amines; enantiomeric excess verification
Jasmonate signalling studies
Pharmacophore-incomplete structure
COI1-JAZ co-receptor activation vs methyl jasmonate; discrimination of jasmonate-specific responses
Acidic protic reaction media
Pre-equilibrated adduct composition
Hydrolytic stability and composition predictability vs acetate ester
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